5-(Piperazin-1-yl)isoquinoline is a heterocyclic compound characterized by the presence of an isoquinoline moiety linked to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. The molecular formula for 5-(Piperazin-1-yl)isoquinoline is C13H14N2, with a molecular weight of approximately 214.26 g/mol. It is classified as an isoquinoline derivative, which is a significant structural framework in many bioactive compounds.
The synthesis of 5-(Piperazin-1-yl)isoquinoline can be achieved through several methods, primarily involving the reaction of isoquinoline derivatives with piperazine. Common synthetic routes include:
5-(Piperazin-1-yl)isoquinoline features a bicyclic structure consisting of a six-membered piperazine ring attached to a five-membered isoquinoline ring. The structural formula can be represented as follows:
5-(Piperazin-1-yl)isoquinoline can undergo various chemical transformations, including:
The mechanism of action for 5-(Piperazin-1-yl)isoquinoline is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. The compound's structural features allow it to bind effectively to various molecular targets, influencing cellular pathways:
5-(Piperazin-1-yl)isoquinoline exhibits several notable physical and chemical properties:
5-(Piperazin-1-yl)isoquinoline has potential applications in various fields:
The core scaffold of 5-(piperazin-1-yl)isoquinoline is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. The most direct route involves reacting 5-chloroisoquinoline with unprotected piperazine under reflux conditions in anhydrous solvents like toluene or 1,4-dioxane. This method yields the unsubstituted core at 60–75% efficiency but requires rigorous exclusion of moisture to prevent piperazine bis-adduct formation [1] [5]. Alternatively, Buchwald-Hartwig amination using Pd2(dba)3/XPhos catalytic systems couples 5-bromoisoquinoline with N-Boc-piperazine, followed by deprotection to afford the scaffold in higher yields (85–90%). This route offers superior regioselectivity for C5 functionalization over other isoquinoline positions due to reduced electron density at C5 [2].
Table 1: Synthetic Routes to 5-(Piperazin-1-yl)isoquinoline
Method | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Nucleophilic (SNAr) | Piperazine, toluene, 110°C, 24h | 60–75 | Cost-effective; moderate regioselectivity |
Buchwald-Hartwig | Pd2(dba)3/XPhos, N-Boc-piperazine, dioxane, 90°C | 85–90 | High regioselectivity; requires Pd catalysts |
Reductive Amination | Isoquinoline-5-carbaldehyde, piperazine, NaBH3CN | 40–50 | Low efficiency; side-product formation |
Microwave-assisted synthesis reduces reaction times from 24 hours to 30–45 minutes while improving yields by 15–20% by enhancing the kinetic profile of SNAr reactions [5].
Piperazine nitrogen atoms serve as primary sites for structural diversification:
Isoquinoline modifications include:
Table 2: Electrophiles for Piperazine Functionalization
Electrophile Type | Example | Product | Reaction Time |
---|---|---|---|
Sulfonyl chloride | 4-Toluenesulfonyl chloride | 5-(4-Methylphenylsulfonylpiperazin-1-yl)isoquinoline | 30–60 min |
Acyl chloride | Cyclohexanecarbonyl chloride | Cyclohexyl(4-(isoquinolin-5-yl)piperazin-1-yl)methanone | 2–4 h |
Isocyanate | Phenyl isocyanate | 1-(4-(Isoquinolin-5-yl)piperazin-1-yl)-3-phenylurea | 1–2 h |
Sulfonyl derivatives (e.g., compound 1, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone) demonstrate superior Mycobacterium tuberculosis IMPDH inhibition (IC50 = 0.1 μM) compared to non-sulfonyl analogues due to enhanced hydrogen bonding with Tyr487 and catalytic water networks in the IMPDH active site. X-ray crystallography confirms sulfonyl oxygen interactions with the "flap loop" (residues 400–410) of IMPDH, stabilizing a closed conformation [1] [5].
Non-sulfonyl derivatives (e.g., acyl or urea-linked compounds) exhibit reduced whole-cell activity despite retained enzyme inhibition. For instance, benzylurea analogue 21 maintains an IC50 of 0.8 μM against IMPDH but shows 32-fold lower whole-cell efficacy (MIC90 = 64 μM) due to impaired cell permeability. Sulfonyl groups enhance membrane diffusion via passive transport mechanisms, evidenced by logP values 1.5–2.0 units higher than carboxylate or urea derivatives [1].
Table 3: Biological Activity of Key Derivatives
Compound | Structure | IMPDH IC50 (μM) | MIC90 vs. M. tuberculosis (μM) | Resistance Selectivity |
---|---|---|---|---|
1 (Sulfonyl) | Cyclohexyl(4-(isoquinoline-5-sulfonyl)piperazin-1-yl)methanone | 0.1 ± 0.01 | 2.0 | Resistant mutant activity |
21 (Urea) | Benzyl-4-(isoquinolin-5-yl)piperazin-1-yl)urea | 0.8 | 64.0 | Low resistance |
7 (Naphthyl) | 1-(Naphthalen-1-ylsulfonyl)-4-(isoquinolin-5-yl)piperazine | 3.0 ± 0.1 | >100 | None |
Notably, naphthalene-sulfonyl derivatives (e.g., compound 7) lose whole-cell activity despite moderate enzyme inhibition (IC50 = 3.0 μM), confirming the critical role of the isoquinoline nitrogen in bacterial uptake [1].
Substituent effects vary dramatically based on isoquinoline ring position:
Electronic perturbations significantly modulate bioactivity:
Table 4: Electronic and Steric Effects of Isoquinoline Substituents
Position | Substituent | σp* (Electronic) | Es (Steric) | MIC90 (μM) | Effect on IMPDH Binding |
---|---|---|---|---|---|
C1 | Methyl | -0.17 | -0.55 | >100 | Disrupted π-stacking |
C4 | Formyl | +0.44 | -0.51 | 5.0 | Schiff base with Lys267 |
C6 | Methyl | -0.17 | -0.55 | >100 | Steric clash with Tyr487 |
C7 | Methoxy | -0.27 | -0.55 | 50.0 | Reduced H-bond acceptor capacity |
*σp: Hammett constant for polar effects; Es: Taft steric parameter.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7